Eugeniin

Beschreibung

Eigenschaften

Molekularformel |

C41H30O26 |

|---|---|

Molekulargewicht |

938.7 g/mol |

IUPAC-Name |

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 |

InChI-Schlüssel |

JCGHAEBIBSEQAD-UUUCSUBKSA-N |

SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Kanonische SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Synonyme |

eugeniin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Eugeniin's Mechanism of Action Against Herpes Simplex Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-herpetic activity of eugeniin, a hydrolyzable tannin found in various medicinal plants. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and drug development efforts in the field of antiviral therapeutics.

Core Mechanism of Action: Inhibition of Viral DNA Polymerase

The primary mechanism by which eugeniin exerts its antiviral activity against Herpes Simplex Virus (HSV) is the direct inhibition of the viral DNA polymerase, a critical enzyme for the replication of the viral genome.[1][2] This inhibitory action is distinct from that of nucleoside analogs, such as acyclovir, which act as chain terminators after being phosphorylated by viral thymidine (B127349) kinase. Eugeniin's different mode of action makes it a promising candidate for combating acyclovir-resistant HSV strains.

Eugeniin has been shown to be a noncompetitive inhibitor of HSV-1 DNA polymerase with respect to the deoxythymidine triphosphate (dTTP) substrate.[1] Evidence suggests that eugeniin interacts with the viral DNA polymerase at a site in the vicinity of the binding site for phosphonoacetic acid (PAA), another non-nucleoside inhibitor of HSV DNA polymerase.[3] This interaction leads to a reduction in the enzyme's catalytic activity, thereby suppressing viral DNA synthesis and, consequently, the production of late viral proteins.[1]

A significant advantage of eugeniin is its efficacy against acyclovir- and PAA-resistant strains of HSV-1, as well as thymidine kinase-deficient variants.[1] This broad activity underscores its potential as an alternative or complementary therapeutic agent.

While the primary target of eugeniin is the viral DNA polymerase, the potential for this polyphenol to modulate host cell signaling pathways, such as the NF-κB and MAPK pathways, which are known to be manipulated by HSV during infection, remains an area for future investigation.

Quantitative Antiviral Data

The antiviral efficacy of eugeniin against HSV has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-Herpes Simplex Virus Type 1 (HSV-1) Activity of Eugeniin

| Parameter | Virus Strain(s) | Cell Line | Value | Reference |

| EC50 (50% Plaque Reduction) | Wild-type HSV-1 | Vero | 5.0 µg/mL | [1] |

| CC50 (50% Cytotoxic Concentration) | - | Vero | >69.5 µg/mL | [1] |

| Selectivity Index (CC50/EC50) | - | Vero | >13.9 | [1] |

| Ki (Inhibition Constant) for HSV-1 DNA Polymerase | - | - | 8.2-fold lower than for human DNA polymerase α | [1] |

| Ki (Inhibition Constant) for HSV-1 DNA Polymerase | - | - | 5.8-fold lower than for human DNA polymerase β | [1] |

Table 2: In Vitro Anti-Herpes Simplex Virus Type 2 (HSV-2) Activity of Eugeniin

| Parameter | Virus Strain(s) | Cell Line | Value | Reference |

| Qualitative Inhibition | Wild-type HSV-2 | Vero | Inhibited growth | [1] |

Note: Specific quantitative data such as EC50 or IC50 values for eugeniin against HSV-2 are not extensively reported in the currently available literature, representing a gap for future research.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock

-

Eugeniin stock solution

-

Methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 20% ethanol)

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare serial dilutions of eugeniin in DMEM.

-

Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with HSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units [PFU]/well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Treatment: After viral adsorption, remove the virus inoculum and wash the cells gently with PBS. Add the different concentrations of eugeniin (in DMEM with a low percentage of FBS) to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Overlay: Add an equal volume of methylcellulose overlay medium to each well and gently mix. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.

-

Staining and Plaque Counting: Remove the overlay medium and fix the cells with a suitable fixative (e.g., methanol (B129727) or formalin). Stain the cell monolayer with crystal violet solution for 10-20 minutes. Gently wash the wells with water to remove excess stain. Count the number of plaques in each well.

-

Calculation of EC50: Calculate the percentage of plaque inhibition for each eugeniin concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HSV DNA Polymerase Inhibition Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the activity of purified or partially purified HSV DNA polymerase.

Materials:

-

Purified or partially purified HSV DNA polymerase

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM (NH4)2SO4, 5 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)

-

Activated calf thymus DNA (or other suitable template-primer)

-

Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [3H]dTTP) or a non-radioactive detection system

-

Eugeniin stock solution

-

Trichloroacetic acid (TCA) or other precipitating agent

-

Glass fiber filters

-

Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents for non-radioactive methods

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated DNA template-primer, and dNTPs (including the labeled dNTP).

-

Inhibitor Addition: Add varying concentrations of eugeniin to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding the HSV DNA polymerase to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.

-

Filtration: Collect the precipitated DNA on glass fiber filters by vacuum filtration. Wash the filters with TCA and then ethanol (B145695) to remove unincorporated dNTPs.

-

Quantification:

-

Radioactive method: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method: Use a detection method appropriate for the label used (e.g., colorimetric or fluorescent).

-

-

Data Analysis: Determine the percentage of inhibition of DNA polymerase activity for each eugeniin concentration compared to the no-inhibitor control. The IC50 value can be calculated from a dose-response curve. The inhibition constant (Ki) and the mode of inhibition can be determined by performing the assay with varying concentrations of both the inhibitor and the substrate (dNTPs) and analyzing the data using Lineweaver-Burk or Dixon plots.

Visualizations

Signaling Pathways and Mechanism of Action

Caption: Eugeniin inhibits HSV replication by targeting the viral DNA polymerase.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for the plaque reduction assay to determine antiviral efficacy.

Experimental Workflow: HSV DNA Polymerase Inhibition Assay

Caption: Generalized workflow for the HSV DNA polymerase inhibition assay.

References

- 1. Purification and characterization of eugeniin as an anti-herpesvirus compound from Geum japonicum and Syzygium aromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Eugeniin: A Comprehensive Technical Review of its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugeniin, an ellagitannin found in various medicinal plants, including cloves (Syzygium aromaticum) and Geum japonicum, has garnered significant interest within the scientific community for its diverse range of biological activities. This technical guide provides an in-depth analysis of the current scientific literature on eugeniin, focusing on its antiviral, enzyme inhibitory, and potential anticancer, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details experimental methodologies for the cited biological assays, and visualizes known signaling pathways and experimental workflows to facilitate a deeper understanding of eugeniin's therapeutic potential.

Antiviral Activity

Eugeniin has demonstrated notable antiviral effects, particularly against Herpes Simplex Virus (HSV) and Dengue Virus (DENV).

Anti-Herpes Simplex Virus (HSV) Activity

Eugeniin has been identified as a potent anti-HSV compound. It exhibits activity against both wild-type and acyclovir-resistant strains of HSV-1, as well as HSV-2.[1] The primary mechanism of its anti-HSV action is the inhibition of viral DNA synthesis.[1]

Quantitative Data: Anti-HSV Activity

| Virus Strain | Assay | Metric | Value | Reference |

| Wild-type HSV-1 | Plaque Reduction Assay | EC50 | 5.0 µg/mL | [1] |

| Wild-type HSV-1 | Yield Reduction Assay | 50% Cytotoxic Concentration | > 69.5 µg/mL | [1] |

| Purified HSV-1 DNA Polymerase | Enzyme Inhibition Assay | Ki (apparent) | - | [1] |

| Purified Human DNA Polymerase α | Enzyme Inhibition Assay | Ki | 8.2-fold higher than for HSV-1 DNA Polymerase | [1] |

| Purified Human DNA Polymerase β | Enzyme Inhibition Assay | Ki | 5.8-fold higher than for HSV-1 DNA Polymerase | [1] |

Experimental Protocol: Plaque Reduction Assay for Anti-HSV Activity

A plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

-

Cell Culture: Vero cells are seeded in 6-well plates and cultured to form a confluent monolayer.

-

Virus Inoculation: The cell monolayer is infected with a suspension of HSV-1 (approximately 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of eugeniin. A control group with no eugeniin is also included.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained with a solution like crystal violet, which stains the cells but leaves the viral plaques clear. The number of plaques in each well is then counted.

-

EC50 Calculation: The 50% effective concentration (EC50), the concentration of eugeniin that reduces the number of plaques by 50% compared to the virus control, is calculated.[1]

Signaling Pathway: Inhibition of HSV DNA Polymerase

Eugeniin acts as a noncompetitive inhibitor of HSV-1 DNA polymerase with respect to dTTP.[1] This suggests that eugeniin binds to a site on the enzyme that is distinct from the nucleotide-binding site, thereby allosterically inhibiting its function and halting viral DNA replication.

Figure 1: Eugeniin's noncompetitive inhibition of HSV DNA Polymerase.

Anti-Dengue Virus (DENV) Activity

Eugeniin has been identified as a potent inhibitor of the Dengue virus NS2B-NS3 protease (NS2B-NS3pro), an enzyme essential for viral replication.[2][3]

Quantitative Data: Anti-DENV Activity

| Virus Serotype | Target | Metric | Value | Reference |

| DENV-2 | NS2B-NS3 Protease | IC50 | 94.7 ± 2.5 nM | [1][3] |

| DENV-3 | NS2B-NS3 Protease | IC50 | 7.5 µM | [2][3] |

Experimental Protocol: DENV NS2B-NS3 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the DENV protease.

-

Reaction Mixture: A reaction mixture is prepared in an opaque 96-well plate containing a buffer (e.g., 50 mM Tris, pH 9.0, 10 mM NaCl, 25% glycerol), a fluorogenic substrate (e.g., 50 µM Bz-Nle-Lys-Arg-Arg-AMC), and CHAPS.

-

Compound Addition: Various concentrations of eugeniin, dissolved in a solvent like DMSO, are added to the wells.

-

Enzyme Addition: The reaction is initiated by adding the purified recombinant DENV NS2B-NS3 protease.

-

Fluorescence Measurement: The cleavage of the fluorogenic substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

-

IC50 Calculation: The IC50 value, the concentration of eugeniin that inhibits the protease activity by 50%, is determined from a dose-response curve.[2]

Signaling Pathway: Competitive Inhibition of DENV Protease

Eugeniin acts as a competitive inhibitor of the DENV NS2B-NS3 protease, meaning it binds to the active site of the enzyme, competing with the natural substrate.[2]

Figure 2: Eugeniin's competitive inhibition of DENV NS2B-NS3 Protease.

Enzyme Inhibitory Activity

Alpha-Glucosidase Inhibition

Eugeniin has been shown to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates. This activity suggests its potential as a therapeutic agent for managing type 2 diabetes.

Quantitative Data: Alpha-Glucosidase Inhibition

| Enzyme Source | Metric | Value | Reference |

| Rat Intestinal Maltase | IC50 | 10⁻³ M |

Experimental Protocol: Alpha-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glucosidase activity.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase (from a source such as rat intestine or baker's yeast) and a substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Incubation: The enzyme solution is pre-incubated with various concentrations of eugeniin.

-

Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Absorbance Measurement: The enzymatic hydrolysis of pNPG releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

-

IC50 Calculation: The IC50 value is calculated as the concentration of eugeniin that inhibits 50% of the α-glucosidase activity.

Potential Anticancer, Anti-inflammatory, and Antioxidant Activities

While the antiviral and enzyme inhibitory activities of eugeniin are relatively well-documented, its anticancer, anti-inflammatory, and antioxidant properties are less defined, with much of the available research focusing on the related compound, eugenol (B1671780). The structural similarities between eugeniin and eugenol suggest that eugeniin may possess similar activities, but further specific research is required.

Anticancer Activity (Data primarily on Eugenol)

Eugenol has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer.[4][5] The proposed mechanisms involve the modulation of key signaling pathways such as the E2F1/survivin pathway and the NF-κB pathway.[4][6][7][8][9]

Signaling Pathway: Eugenol-Induced Apoptosis in Breast Cancer Cells

Eugenol can trigger the intrinsic apoptotic pathway in breast cancer cells. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent cell death.[4][5]

Figure 3: Proposed mechanism of eugenol-induced apoptosis.

Anti-inflammatory Activity (Data primarily on Eugenol)

Eugenol has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] The underlying mechanism is believed to involve the inhibition of the NF-κB and MAPK signaling pathways.[8][9][12]

Signaling Pathway: Eugenol's Inhibition of the NF-κB Pathway

In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Eugenol is thought to interfere with this pathway, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB activation.[6][8][9]

Figure 4: Proposed inhibition of the NF-κB pathway by eugenol.

Antioxidant Activity (Data primarily on Eugenol)

Eugenol is a known antioxidant, capable of scavenging free radicals.[13] Standard assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While quantitative data for eugeniin is limited, its polyphenolic structure suggests it likely possesses antioxidant properties.

Experimental Workflow: DPPH Radical Scavenging Assay

Figure 5: General workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

Eugeniin demonstrates significant and well-characterized antiviral activity against HSV and DENV, primarily through the inhibition of viral-specific enzymes. Its α-glucosidase inhibitory activity also presents a promising avenue for the development of antidiabetic agents. While the anticancer, anti-inflammatory, and antioxidant activities of eugeniin are not as extensively studied as those of its structural analog eugenol, the preliminary data and structural similarities suggest that these are promising areas for future research.

To fully elucidate the therapeutic potential of eugeniin, further investigations are warranted. Specifically, future studies should focus on:

-

Determining the IC50 values of eugeniin in a broad range of cancer cell lines.

-

Quantifying the anti-inflammatory effects of eugeniin in vitro and in vivo, with a focus on its impact on cytokine and nitric oxide production.

-

Elucidating the specific signaling pathways modulated by eugeniin, particularly the NF-κB and MAPK pathways, to understand its molecular mechanisms of action.

-

Conducting comprehensive antioxidant assays to quantify the radical scavenging and protective effects of eugeniin.

A deeper understanding of the biological activity spectrum of eugeniin will be crucial for its potential development as a novel therapeutic agent for a variety of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells [frontiersin.org]

- 9. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Eugeniin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugeniin is a bioactive ellagitannin that has garnered significant interest within the scientific community for its potential therapeutic applications, including antiviral and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of Eugeniin, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. The information is presented to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Eugeniin

Eugeniin has been identified in several plant species. The most prominent and commercially viable sources are detailed below.

Primary Natural Sources

-

Syzygium aromaticum (L.) Merr. & L.M. Perry (Clove) : The dried flower buds of the clove tree are a major source of Eugeniin.[1] Cloves are widely cultivated and readily available, making them a primary candidate for the commercial extraction of this compound.

-

Geum japonicum Thunb. (Asian Herb Bennet) : This perennial plant, native to East Asia and North America, is another significant source of Eugeniin.[1][2] The aerial parts of the plant have been used in traditional medicine, and modern research has confirmed the presence of Eugeniin.

-

Euphorbia prostrata Aiton : This pantropical weed has been reported to contain Eugeniin.

-

Paeonia obovata Maxim. : This species of peony is also a known source of Eugeniin.

While other species within the Syzygium and Geum genera may also contain Eugeniin, S. aromaticum and G. japonicum are the most extensively studied and utilized for its isolation.

Quantitative Analysis of Eugeniin and Related Compounds

Quantitative data for Eugeniin content in various plant materials is not extensively documented in publicly available literature. However, analysis of related compounds, such as the major phenolic compound eugenol (B1671780) in cloves, can provide insights into the distribution of phytochemicals within the plant. The yield of Eugeniin is dependent on the plant part, geographical location, and the extraction method employed.

| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |

| Syzygium aromaticum | Flower Buds | Eugenol | 74.12% - 94.4% | [3][4] |

| Syzygium aromaticum | Pedicels | Eugenol | 79.75% | [3] |

| Syzygium aromaticum | Leaves | Eugenol | 51.03% | [3] |

| Syzygium aromaticum | Ripe Fruits | Eugenol | 50% - 55% | [5] |

| Geum japonicum | Not Specified | Eugeniin | Not Specified | [1] |

Isolation and Purification of Eugeniin: Experimental Protocols

The isolation of Eugeniin, an ellagitannin, requires a multi-step process involving extraction, fractionation, and purification. The following protocol is a composite methodology based on standard techniques for the isolation of tannins from plant materials and specific mentions of Eugeniin purification.

Extraction

The initial step involves the extraction of crude phytochemicals from the plant material.

-

Hot Water Extraction (for Geum japonicum) :

-

Air-dry and powder the aerial parts of Geum japonicum.

-

Reflux the powdered plant material with distilled water.

-

Filter the extract to remove solid plant debris.

-

Concentrate the aqueous extract under reduced pressure.[1]

-

-

Ethanol Extraction (for Syzygium aromaticum) :

-

Grind the dried flower buds of Syzygium aromaticum.

-

Macerate or reflux the ground material with 70-80% ethanol.[6]

-

Filter the extract and concentrate it under vacuum to remove the ethanol.

-

The resulting aqueous suspension can be used for the next stage.

-

Fractionation

Fractionation aims to separate the crude extract into fractions with different polarities, thereby enriching the fraction containing Eugeniin.

-

Liquid-Liquid Partitioning :

-

Resuspend the concentrated crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Monitor the fractions for the presence of tannins using thin-layer chromatography (TLC) or a ferric chloride test. Eugeniin, being a polar compound, is expected to be concentrated in the ethyl acetate and/or n-butanol fractions.

-

Purification

The final step involves the purification of Eugeniin from the enriched fraction using chromatographic techniques.

-

Column Chromatography :

-

Pack a glass column with a suitable stationary phase, such as Sephadex LH-20 or Diaion HP-20, which are effective for separating polyphenols.

-

Apply the concentrated Eugeniin-rich fraction to the top of the column.

-

Elute the column with a gradient of solvents, typically starting with water and gradually increasing the proportion of an organic solvent like methanol (B129727) or ethanol.

-

Collect the eluate in fractions and monitor them by TLC or HPLC.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

For final purification, preparative HPLC can be employed.

-

Use a reversed-phase C18 column.

-

Elute with a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

-

Monitor the eluate with a UV detector at a wavelength suitable for tannins (around 280 nm).

-

Collect the peak corresponding to Eugeniin and confirm its identity using spectroscopic methods (e.g., NMR, Mass Spectrometry).

-

Experimental Workflows and Signaling Pathways

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Eugeniin from plant material.

References

- 1. Purification and characterization of eugeniin as an anti-herpesvirus compound from Geum japonicum and Syzygium aromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geum japonicum - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. journalcra.com [journalcra.com]

- 5. ijcrt.org [ijcrt.org]

- 6. Administration of Asian Herb Bennet (Geum japonicum) Extract Reverses Depressive-Like Behaviors in Mouse Model of Depression Induced by Corticosterone - PMC [pmc.ncbi.nlm.nih.gov]

Eugeniin: A Promising Inhibitor of Dengue Virus Protease

A Technical Guide on the Antiviral Properties and Mechanism of Action of Eugeniin against Dengue Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dengue virus (DENV) infection remains a significant global health threat with no specific antiviral therapy currently available. The viral protease, NS2B-NS3pro, is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. This technical guide provides a comprehensive overview of the antiviral properties of Eugeniin, a natural compound, against the Dengue virus. Drawing upon available scientific literature, this document details Eugeniin's potent inhibitory activity against the DENV NS2B-NS3 protease, its mechanism of action, and the experimental methodologies used for its characterization. While in-vitro studies have demonstrated Eugeniin's promise as a DENV protease inhibitor, this guide also highlights the crucial need for further evaluation in cell-based and in-vivo models to ascertain its full therapeutic potential.

Introduction to Dengue Virus and the NS2B-NS3 Protease

Dengue virus, a member of the Flaviviridae family, is a single-stranded RNA virus with four distinct serotypes (DENV-1, -2, -3, and -4). Infection can lead to a range of illnesses, from mild dengue fever to severe and life-threatening dengue hemorrhagic fever and dengue shock syndrome. The viral genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to produce individual functional viral proteins.

The Dengue virus NS2B-NS3 protease (NS2B-NS3pro) is a viral enzyme essential for this polyprotein processing. The NS3 protein contains the serine protease domain, while the NS2B protein acts as a cofactor, crucial for the proper folding and activity of the NS3 protease. By cleaving the viral polyprotein at multiple sites, the NS2B-NS3 protease facilitates the release of non-structural proteins that are vital for viral replication. Inhibition of this protease is therefore a key strategy in the development of anti-dengue therapeutics.

Eugeniin: A Potent Inhibitor of DENV NS2B-NS3 Protease

Eugeniin is a natural ellagitannin that has been identified as a potent inhibitor of the Dengue virus NS2B-NS3 protease. Research has demonstrated its ability to significantly reduce the enzymatic activity of the protease from different DENV serotypes.

Quantitative Data on Protease Inhibition

The inhibitory activity of Eugeniin against the DENV NS2B-NS3 protease has been quantified through in-vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of Eugeniin required to inhibit 50% of the protease activity, have been determined for DENV-2 and DENV-3.

| Compound | Target Protease | IC50 Value |

| Eugeniin | DENV-2 NS2B-NS3pro | 94.7 ± 2.5 nM[1] |

| Eugeniin | DENV-3 NS2B-NS3pro | 7.5 ± 0.5 µM[1] |

| Table 1: IC50 values of Eugeniin against DENV NS2B-NS3 protease.[1] |

These results highlight the potent inhibitory effect of Eugeniin, particularly against the DENV-2 protease, with an IC50 value in the nanomolar range.

Mechanism of Inhibition

Kinetic studies have revealed that Eugeniin acts as a competitive inhibitor of the DENV NS2B-NS3 protease.[1][2] This mode of inhibition indicates that Eugeniin binds to the active site of the enzyme, thereby competing with the natural substrate for binding. This direct competition prevents the protease from cleaving the viral polyprotein, thus disrupting the viral replication cycle.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of Eugeniin's anti-dengue virus properties.

DENV NS2B-NS3 Protease Inhibition Assay

This assay is used to determine the in-vitro inhibitory activity of a compound against the DENV protease.

Materials:

-

Purified recombinant DENV NS2B-NS3 protease

-

Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

-

Test compound (Eugeniin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of Eugeniin in the assay buffer.

-

In a 96-well plate, add the purified DENV NS2B-NS3 protease to each well.

-

Add the different concentrations of Eugeniin to the respective wells. Include a control with no inhibitor.

-

Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 380 nm and emission at 450 nm).

-

Calculate the rate of substrate cleavage for each concentration of Eugeniin.

-

Determine the percentage of inhibition relative to the control without the inhibitor.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand (Eugeniin) to the active site of a receptor (DENV NS2B-NS3 protease).

Software:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD)

-

Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

-

Obtain the 3D crystal structure of the DENV NS2B-NS3 protease from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of Eugeniin and optimize its geometry.

-

Define the binding site on the protease, typically centered on the catalytic triad (B1167595) (His51, Asp75, Ser135).

-

Perform the docking simulation to generate multiple binding poses of Eugeniin within the active site.

-

Analyze the docking results based on scoring functions to identify the most favorable binding pose.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of inhibition.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is an experimental technique used to identify the binding epitope of a ligand that is in direct contact with its receptor protein.

Materials:

-

Purified DENV NS2B-NS3 protease

-

Eugeniin

-

Deuterated buffer (e.g., deuterated Tris buffer in D2O)

-

NMR spectrometer

Procedure:

-

Prepare two samples: one containing only Eugeniin and another containing a mixture of the DENV NS2B-NS3 protease and Eugeniin in the deuterated buffer.

-

Acquire a reference 1D proton NMR spectrum of the Eugeniin-only sample.

-

For the mixture sample, acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the saturation frequency is applied to a region with no protein or ligand signals.

-

Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

-

Protons of Eugeniin that are in close proximity to the protein will receive saturation transfer and will appear as signals in the STD spectrum.

-

The relative intensities of the signals in the STD spectrum provide information about which parts of the Eugeniin molecule are most critical for binding to the protease.

Visualizations

Dengue Virus Replication Cycle

Caption: Overview of the Dengue Virus Replication Cycle.

Role of NS2B-NS3 Protease in Polyprotein Processing

Caption: Role of NS2B-NS3 Protease in Viral Polyprotein Cleavage.

Eugeniin's Mechanism of Action

References

Eugeniin: A Potent Alpha-Glucosidase Inhibitor for Glycemic Control

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eugeniin, an ellagitannin found in various plants, notably in the dried flower buds of Syzygium aromaticum (clove), has emerged as a compound of significant interest in the field of diabetology.[1][2] Its potential as a potent inhibitor of alpha-glucosidase, a key enzyme in carbohydrate digestion, positions it as a promising candidate for the development of novel therapeutics for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the current scientific knowledge on eugeniin's alpha-glucosidase inhibitory activity, including available quantitative data, detailed experimental protocols for its assessment, and insights into its mechanism of action through molecular modeling.

Alpha-glucosidase inhibitors are a class of oral antihyperglycemic agents that function by delaying the absorption of carbohydrates from the small intestine.[3] These enzymes, located in the brush border of the intestinal epithelium, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. By competitively inhibiting these enzymes, alpha-glucosidase inhibitors effectively lower postprandial blood glucose levels, a critical factor in the management of type 2 diabetes.

This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed exploration of eugeniin's potential in this therapeutic area.

Quantitative Data on Alpha-Glucosidase Inhibition

The inhibitory potential of eugeniin against alpha-glucosidase has been quantified in scientific literature. The following table summarizes the available data, providing a basis for comparison with other known inhibitors. It is important to note that the available experimental data for eugeniin is currently limited.

| Compound | Enzyme Source | Substrate | IC50 Value | Reference |

| Eugeniin | Rat intestinal maltase | Maltose | 1.0 mM (10-3 M) | [1][2] |

| Acarbose (B1664774) | Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside | Varies widely (e.g., 0.0013–1998.79 μM) | [3] |

| Punicalagin | Rat intestinal α-glucosidase | Not specified | 140.2 µM | [4] |

| Punicalin | Rat intestinal α-glucosidase | Not specified | 191.4 µM | [4] |

| Ellagic Acid | Rat intestinal α-glucosidase | Not specified | 380.9 µM | [4] |

Mechanism of Action: Insights from Molecular Modeling

While experimental kinetic studies on eugeniin's inhibition of alpha-glucosidase are not yet available in the public domain, in-silico molecular docking and molecular dynamics simulations have provided valuable insights into its mechanism of action at the molecular level.

A key study by Biswas et al. investigated the binding affinity of eugeniin to human pancreatic α-amylase and human lysosomal α-glucosidase.[1][5] The results demonstrated that eugeniin exhibited a strong binding affinity for both enzymes, with a particularly notable binding energy for human lysosomal α-glucosidase.

Key Findings from In-Silico Studies:

-

Strong Binding Affinity: Eugeniin displayed a binding energy of -12.8 kcal/mol with human lysosomal α-glucosidase.[1][5]

-

Complex Stability: Molecular dynamics simulations of the eugeniin-α-glucosidase complex indicated its stability, suggesting a sustained inhibitory interaction.[5]

These computational findings strongly suggest that eugeniin acts as a potent inhibitor of alpha-glucosidase by effectively binding to the enzyme, likely at or near the active site, thereby preventing the breakdown of carbohydrates.

Experimental Protocols

The following section provides a detailed methodology for the in-vitro assessment of alpha-glucosidase inhibition by eugeniin, based on established and widely used protocols.

In-Vitro Alpha-Glucosidase Inhibition Assay

This assay is a colorimetric method used to determine the inhibitory activity of a compound against alpha-glucosidase. The enzyme, typically from Saccharomyces cerevisiae or rat intestine, hydrolyzes a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, which can be quantified spectrophotometrically.

Materials and Reagents:

-

Alpha-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Eugeniin (test compound)

-

Acarbose (positive control)

-

Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of alpha-glucosidase in sodium phosphate buffer. The final concentration in the assay should be optimized.

-

Prepare a stock solution of pNPG in sodium phosphate buffer.

-

Prepare a stock solution of eugeniin in DMSO and create serial dilutions to obtain a range of test concentrations.

-

Prepare a stock solution of acarbose in DMSO for use as a positive control.

-

-

Assay Protocol (96-well plate format):

-

Add 50 µL of sodium phosphate buffer to each well.

-

Add 10 µL of the eugeniin solution at various concentrations to the sample wells.

-

Add 10 µL of the acarbose solution to the positive control wells.

-

Add 10 µL of DMSO to the negative control (blank) wells.

-

Add 20 µL of the alpha-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for a further 20 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution to all wells.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculation of Inhibition: The percentage of alpha-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the well containing the enzyme and substrate without the inhibitor.

-

A_sample is the absorbance of the well containing the enzyme, substrate, and the test compound (eugeniin).

-

-

Determination of IC50: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the different concentrations of eugeniin.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of Alpha-Glucosidase Inhibition by Eugeniin.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Study on the Antioxidative Effects and α-Glucosidase Inhibitory Potential In Vitro among Ellagic Acid and Its Metabolites Urolithins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pomegranate ellagitannins inhibit α-glucosidase activity in vitro and reduce starch digestibility under simulated gastro-intestinal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Eugeniin: An In-depth Technical Guide on its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugeniin, an ellagitannin found in cloves (Syzygium aromaticum) and other plants such as Geum japonicum, is a molecule of growing interest for its potential therapeutic properties.[1] While often associated with the better-studied compound eugenol (B1671780), eugeniin possesses a distinct chemical structure as a hydrolyzable tannin. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antioxidant and free radical scavenging activities of eugeniin. It is important to note that while the chemical class of tannins is well-known for its antioxidant potential, specific quantitative data for purified eugeniin is limited in the available scientific literature. This guide aims to consolidate the existing information and provide standardized protocols for researchers to further investigate its properties.

Introduction: Distinguishing Eugeniin from Eugenol

It is critical to differentiate eugeniin from eugenol, as both are derived from cloves but are structurally and functionally distinct. Eugenol is a phenolic compound (4-allyl-2-methoxyphenol) that has been extensively studied for its antioxidant and anti-inflammatory properties.[2][3][4] In contrast, eugeniin is a more complex hydrolyzable tannin, a polymer of gallic acid or ellagic acid.[5] Tannins are known to exert their antioxidant effects through various mechanisms, including free radical scavenging and metal chelation.[5][6] This guide will focus exclusively on the available data and research methodologies pertinent to eugeniin.

Antioxidant and Free Radical Scavenging Activity of Eugeniin

While direct, quantitative antioxidant data for isolated eugeniin is sparse, its chemical nature as an ellagitannin suggests significant potential. Plant extracts containing eugeniin have demonstrated antioxidant capabilities, although these activities are the result of a complex mixture of phytochemicals.[7] The antioxidant action of tannins is generally attributed to their ability to donate hydrogen atoms from their numerous hydroxyl groups, thereby neutralizing free radicals.

Quantitative Data Summary

| Assay | Test System | Result (IC50) | Reference |

| DPPH Radical Scavenging | In vitro | Data not available in cited literature | N/A |

| ABTS Radical Scavenging | In vitro | Data not available in cited literature | N/A |

| Ferric Reducing Antioxidant Power (FRAP) | In vitro | Data not available in cited literature | N/A |

| Lipid Peroxidation Inhibition | In vitro | Data not available in cited literature | N/A |

Potential Mechanisms of Antioxidant Action

The antioxidant mechanism of tannins like eugeniin is multifaceted. The primary mode of action is believed to be hydrogen atom transfer (HAT) to scavenge free radicals. Additionally, their polyphenolic structure allows them to chelate metal ions such as iron and copper, which can catalyze the formation of reactive oxygen species.[8]

Experimental Protocols

For researchers aiming to quantify the antioxidant and free radical scavenging activity of eugeniin, the following are detailed, standardized protocols for the most common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[9]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Eugeniin sample

-

Positive controls (e.g., Ascorbic acid, Trolox, Gallic acid)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this working solution at ~517 nm should be adjusted to approximately 1.0.

-

Sample Preparation: Prepare a stock solution of eugeniin in a suitable solvent. Create a series of dilutions of the eugeniin sample and the positive controls.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the eugeniin dilutions or positive controls to the wells. Then, add the DPPH working solution to each well. A control well should contain only the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[7]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Eugeniin sample

-

Positive controls (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~734 nm

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a stock solution of ABTS and a stock solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at ~734 nm.

-

Sample Preparation: Prepare a stock solution of eugeniin and create a series of dilutions.

-

Reaction Mixture: In a 96-well plate, add a small volume of the eugeniin dilutions or positive controls to the wells. Then, add the ABTS•+ working solution.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at ~734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10][11]

Materials:

-

Acetate (B1210297) buffer (pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl

-

Ferric chloride (FeCl₃) solution

-

Eugeniin sample

-

Standard (e.g., Ferrous sulfate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~593 nm

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of eugeniin and create a series of dilutions. Prepare a standard curve using ferrous sulfate.

-

Reaction Mixture: In a 96-well plate, add the eugeniin dilutions or standards to the wells. Then, add the FRAP reagent.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at ~593 nm.

-

Calculation: The FRAP value is determined from the standard curve and is expressed as Fe²⁺ equivalents.

Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates a general workflow for the comprehensive assessment of the antioxidant activity of a purified compound like eugeniin.

Signaling Pathways

Currently, there is a lack of specific studies elucidating the signaling pathways through which eugeniin may exert its antioxidant effects. Research on other polyphenols and tannins has shown that they can modulate pathways such as the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, which upregulates the expression of endogenous antioxidant enzymes.[12][13] Future research should investigate whether eugeniin can activate the Nrf2 pathway or other cytoprotective signaling cascades.

Conclusion and Future Directions

Eugeniin, as a member of the ellagitannin class, holds theoretical promise as a potent antioxidant. However, there is a clear gap in the scientific literature regarding specific quantitative data on its free radical scavenging and antioxidant activities. This guide provides the necessary background and standardized experimental protocols to encourage and facilitate further research in this area. Future studies should focus on:

-

Determining the IC50 values of purified eugeniin in DPPH, ABTS, and other radical scavenging assays.

-

Quantifying its reducing power using the FRAP assay.

-

Evaluating its ability to inhibit lipid peroxidation in cellular and non-cellular models.

-

Investigating its potential to modulate key antioxidant signaling pathways, such as the Nrf2/ARE pathway.

By systematically addressing these research questions, a clearer understanding of the antioxidant potential of eugeniin can be achieved, paving the way for its potential application in drug development and as a health-promoting agent.

References

- 1. Purification and characterization of eugeniin as an anti-herpesvirus compound from Geum japonicum and Syzygium aromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. itjfs.com [itjfs.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Antioxidant action of eugenol compounds: role of metal ion in the inhibition of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jmp.ir [jmp.ir]

- 11. researchgate.net [researchgate.net]

- 12. Dietary flavonoid genistein induces Nrf2 and phase II detoxification gene expression via ERKs and PKC pathways and protects against oxidative stress in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Eugeniin: A Technical Whitepaper on its Potential Anti-inflammatory Effects

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific research directly investigating the anti-inflammatory effects of eugeniin is limited. This document summarizes the well-documented anti-inflammatory properties of the closely related compound, eugenol (B1671780), and explores the potential mechanisms by which eugeniin may exert similar effects based on current understanding of inflammatory pathways. All data presented herein pertains to eugenol unless otherwise specified.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural compounds present a promising avenue for the development of novel anti-inflammatory therapeutics. Eugeniin, an ellagitannin found in plants such as cloves (Syzygium aromaticum), has been investigated for its antiviral properties. However, its direct anti-inflammatory activities remain largely unexplored. In contrast, eugenol, a major phenolic constituent of clove oil and structurally related to eugeniin, has demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB and MAPK, and the inhibition of inflammatory mediators. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of eugenol as a basis for postulating the potential therapeutic utility of eugeniin. We present quantitative data from preclinical studies on eugenol, detail relevant experimental protocols, and visualize the core signaling pathways involved.

The Inflammatory Cascade: Key Signaling Pathways

The inflammatory response is orchestrated by a complex network of signaling pathways. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Eugenol has been shown to suppress the activation of NF-κB.[2][3][4] This is a crucial mechanism for its anti-inflammatory effects.

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of eugenol.

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK1/2, JNK, and p38, are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. In the context of inflammation, MAPKs are activated by various extracellular stimuli and in turn phosphorylate and activate downstream transcription factors, leading to the production of inflammatory mediators. Eugenol has been observed to inhibit the phosphorylation of ERK1/2 and p38 MAPK.[3]

Figure 2: Overview of the MAPK signaling cascade and inhibition by eugenol.

Quantitative Data on the Anti-inflammatory Effects of Eugenol

The following tables summarize key quantitative findings from in vitro and in vivo studies on eugenol's anti-inflammatory properties.

In Vitro Studies

| Parameter | Cell Line | Stimulant | Eugenol Concentration | Effect | Reference |

| PGE2 Production | RAW 264.7 macrophages | LPS | IC50 = 0.37 µM | Inhibition of PGE2 production | [5] |

| IL-6 Production | Murine macrophages | LPS | 50 or 100 µ g/well | Inhibition of IL-6 production | [4] |

| IL-10 Production | Murine macrophages | LPS | 50 or 100 µ g/well | Inhibition of IL-10 production | [4] |

| TNF-α Levels | RAW 264.7 macrophages | LPS | Not specified | Downregulation of TNF-α | [3] |

| IL-1β Levels | RAW 264.7 macrophages | LPS | Not specified | Reduction of IL-1β | [3] |

| Nitric Oxide Production | RAW 264.7 macrophages | LPS | 25 µg/mL | Significant reduction | [6] |

| COX-2 Expression | HT-29 human colon cancer cells | - | Not specified | Inhibition of mRNA expression | [5] |

| 5-Lipoxygenase (5-LOX) Inhibition | In vitro assay | - | IC50 = 380 µM | Non-competitive inhibition | [7] |

In Vivo Studies

| Animal Model | Inflammatory Agent | Eugenol Dosage | Route | Effect | Reference |

| Diabetic Neuropathic Rats | Streptozotocin | Not specified | Not specified | Reduced TNF-α levels | [8] |

| Acute Lung Injury (Mice) | LPS | Not specified | Pretreatment | Reduced IL-6 and TNF-α expression | [3] |

| Skin Carcinogenesis (Mice) | DMBA/TPA | Not specified | Not specified | Reduced IL-6 and TNF-α levels | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the anti-inflammatory effects of eugenol.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 and human colon adenocarcinoma cell line HT-29 are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in macrophage cell lines.

-

Eugenol Treatment: Eugenol is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration, either as a pretreatment before the inflammatory stimulus or concurrently.

Measurement of Inflammatory Mediators

-

Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or animal serum are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO) Assay: The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2) Assay: PGE2 levels are determined using specific ELISA kits.

Western Blot Analysis

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., phosphorylated and total forms of NF-κB, IκBα, ERK, p38) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Models of Inflammation

-

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. Carrageenan is injected into the paw of a rodent, and the resulting edema is measured over time. The effect of a test compound administered prior to carrageenan injection is assessed by the reduction in paw volume.

-

LPS-Induced Systemic Inflammation: Systemic administration of LPS in rodents induces a robust inflammatory response, characterized by the release of pro-inflammatory cytokines into the circulation. Blood samples are collected to measure cytokine levels.

Figure 3: General experimental workflow for assessing anti-inflammatory activity.

Potential Anti-inflammatory Mechanisms of Eugeniin

While direct evidence is lacking, the known biological activities of eugeniin suggest potential mechanisms through which it could exert anti-inflammatory effects.

-

Enzyme Inhibition: Eugeniin is known to inhibit certain enzymes.[9] It is plausible that it could also inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. This is a known mechanism of action for many anti-inflammatory compounds.[10][11]

-

Antiviral Activity: Viral infections are potent triggers of inflammation. By inhibiting viral replication and activity, as has been demonstrated for eugeniin,[9] it could indirectly reduce the associated inflammatory response.

-

Structural Similarity to Other Bioactive Polyphenols: Eugeniin belongs to the class of ellagitannins, which are polyphenolic compounds. Many polyphenols are known to possess anti-inflammatory properties through their antioxidant and cell signaling modulatory effects.

Future Directions and Conclusion

The extensive research on the anti-inflammatory properties of eugenol provides a strong rationale for investigating eugeniin for similar activities. Future research should focus on:

-

Directly assessing the anti-inflammatory effects of eugeniin in both in vitro and in vivo models.

-

Investigating the impact of eugeniin on the NF-κB and MAPK signaling pathways.

-

Evaluating the inhibitory activity of eugeniin against key inflammatory enzymes such as COX and LOX.

References

- 1. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clove and eugenol in noncytotoxic concentrations exert immunomodulatory/anti-inflammatory action on cytokine production by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eugenol--an inhibitor of lipoxygenase-dependent lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ameliorative Effects of Isoeugenol and Eugenol against Impaired Nerve Function and Inflammatory and Oxidative Mediators in Diabetic Neuropathic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and characterization of eugeniin as an anti-herpesvirus compound from Geum japonicum and Syzygium aromaticum [pubmed.ncbi.nlm.nih.gov]

- 10. Computational analysis of eugenol inhibitory activity in lipoxygenase and cyclooxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational analysis of eugenol inhibitory activity in lipoxygenase and cyclooxygenase pathways - PMC [pmc.ncbi.nlm.nih.gov]

Eugeniin: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

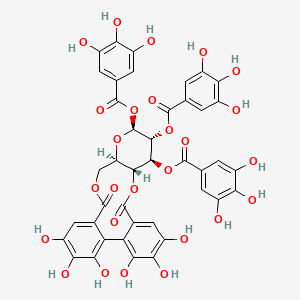

Eugeniin is a prominent ellagitannin, a class of hydrolyzable tannins, naturally occurring in various plant species, most notably in cloves (Syzygium aromaticum).[1] This complex polyphenol has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological attributes of eugeniin, with a focus on presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways governing its effects.

Chemical Structure and Identification

Eugeniin is characterized by a central glucose core esterified with three galloyl groups and a hexahydroxydiphenoyl (HHDP) group. The specific arrangement of these moieties confers its unique chemical properties and biological functions.

Table 1: Chemical Identification of Eugeniin

| Identifier | Value |

| IUPAC Name | [(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.0²,⁷.0¹⁰,¹⁵]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate[2] |

| Alternate IUPAC Name | (11aR,13S,14R,15S,15aR)-2,3,4,5,6,7-Hexahydroxy-9,17-dioxo-9,11,11a,13,14,15,15a,17-octahydrodibenzo[g,i]pyrano[3,2-b][3][4]dioxacycloundecine-13,14,15-triyl tris(3,4,5-trihydroxybenzoate) |

| SMILES String | C1[C@@H]2--INVALID-LINK--OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O">C@HOC(=O)C6=C(C(=C(C=C6)O)O)C(=O)O[C@H]7--INVALID-LINK--C9=C(C(=C(C=C9)O)O)C(=O)O7 |

| InChI Key | JCGHAEBIBSEQAD-UUUCSUBKSA-N[2] |

| Molecular Formula | C₄₁H₃₀O₂₆[2] |

| Molecular Weight | 938.67 g/mol [2] |

| CAS Number | 58970-75-5 |

Physicochemical Properties

The physicochemical properties of eugeniin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation for therapeutic applications.

Table 2: Physicochemical Properties of Eugeniin

| Property | Value/Description |

| Appearance | Typically a brownish powder. |

| Solubility | Soluble in water and organic solvents. Quantitative data is not readily available. |

| Melting Point | Not experimentally determined in the available literature. |

| Boiling Point (calculated) | 1503.7 °C at 760 mmHg |

| Density (calculated) | 2.13 g/cm³ |

| pKa (estimated) | ~8-10 |

| Stability | Stable under acidic conditions, may degrade in strong alkaline conditions. |

Pharmacological Properties and Biological Activities

Eugeniin exhibits a wide spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutic agents.

Antiviral Activity

Eugeniin has demonstrated significant antiviral effects against various viruses.

Table 3: Antiviral Activity of Eugeniin

| Virus | Assay | Endpoint | IC₅₀/EC₅₀ |

| Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | 50% plaque reduction | 5.0 µg/mL[1] |

| Dengue Virus Serotype 2 (DENV-2) Protease | Enzymatic Assay | 50% inhibition | 94.7 nM |

| Dengue Virus Serotype 3 (DENV-3) Protease | Enzymatic Assay | 50% inhibition | 7.5 µM |

Alpha-Glucosidase Inhibitory Activity

Eugeniin is a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests its potential in the management of type 2 diabetes.

Table 4: Alpha-Glucosidase Inhibitory Activity of Eugeniin

| Enzyme Source | Assay | Endpoint | IC₅₀ |

| Rat Intestinal Maltase | Enzymatic Assay | 50% inhibition | 10⁻³ M |

Other Biological Activities

While quantitative data for eugeniin is limited, preliminary studies and the activities of related compounds like eugenol (B1671780) suggest that eugeniin likely possesses antioxidant, anti-inflammatory, and anticancer properties. However, most of the available research on signaling pathways focuses on eugenol. It is plausible that eugeniin, due to its structural similarity, may modulate similar pathways.

Signaling Pathways Modulated by Structurally Related Compounds (Eugenol)

Understanding the molecular mechanisms underlying the biological activities of eugeniin is crucial for its therapeutic development. While direct evidence for eugeniin is still emerging, studies on the structurally related and well-researched compound, eugenol, provide valuable insights into potential signaling pathways that eugeniin may also modulate.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Eugenol has been shown to suppress the activation of NF-κB.[5][6] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By blocking IκBα degradation, eugenol prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory and proliferative genes.[5]

Caption: Putative inhibition of the NF-κB signaling pathway by eugenol.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies on flavonoids structurally similar to eugeniin, such as apigenin, have shown modulation of the MAPK pathway.[7][8][9][10] These compounds can inhibit the phosphorylation of key MAPK members like ERK, JNK, and p38, thereby affecting downstream cellular processes.[7][8][9][10] It is hypothesized that eugeniin may exert similar effects.

Caption: Hypothesized modulation of the MAPK signaling pathway by eugeniin.

Apoptosis Pathway

Eugenol has been demonstrated to induce apoptosis in various cancer cell lines.[3][4][11][12][13] The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis. Eugenol treatment has been associated with an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria.[3][4] This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in programmed cell death.[3][4][12]

Caption: Proposed mechanism of eugenol-induced apoptosis via the mitochondrial pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research on eugeniin. Below are generalized methodologies for the isolation and biological evaluation of eugeniin.

Isolation and Purification of Eugeniin from Syzygium aromaticum

This protocol outlines a general procedure for the extraction and purification of eugeniin from cloves.

Caption: General workflow for the isolation and purification of eugeniin.

Methodology:

-

Preparation of Plant Material: Dried flower buds of Syzygium aromaticum are ground into a fine powder.

-

Extraction: The powdered material is extracted with an appropriate solvent, such as 70% aqueous acetone, at room temperature with continuous stirring.

-

Filtration and Concentration: The extract is filtered to remove solid residues, and the filtrate is concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Solvent Partitioning: The concentrated aqueous extract is subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). The eugeniin-rich fraction is typically found in the ethyl acetate layer.

-

Chromatographic Purification: The ethyl acetate fraction is further purified using column chromatography. A common stationary phase for tannin purification is Sephadex LH-20, with a gradient of ethanol (B145695) in methanol-water as the mobile phase.

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure eugeniin.

-

Final Purification: Fractions containing pure eugeniin are pooled and concentrated to yield the final product. The purity is confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol describes a common method to assess the alpha-glucosidase inhibitory activity of eugeniin.

Methodology:

-

Reagents and Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Eugeniin (test compound)

-

Acarbose (B1664774) (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

96-well microplate reader

-

-

Procedure:

-

A solution of α-glucosidase in phosphate buffer is prepared.

-

Various concentrations of eugeniin and acarbose are prepared in the buffer.

-

In a 96-well plate, the enzyme solution is pre-incubated with the test compound or control for a specific duration (e.g., 10 minutes) at 37°C.

-

The reaction is initiated by adding the pNPG substrate to each well.

-

The plate is incubated at 37°C for a defined period (e.g., 20 minutes).

-

The reaction is terminated by adding a stop solution, such as sodium carbonate.

-

The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

-

Antiviral Plaque Reduction Assay (for HSV-1)

This protocol provides a general method for evaluating the antiviral activity of eugeniin against HSV-1.

Methodology:

-

Cells and Virus:

-

Vero cells (or another susceptible cell line)

-

Herpes Simplex Virus Type 1 (HSV-1)

-

-

Procedure:

-

Vero cells are seeded in 24-well plates and grown to form a confluent monolayer.

-

The cell monolayer is infected with a known titer of HSV-1 for a specific adsorption period (e.g., 1 hour).

-